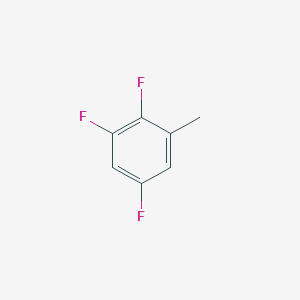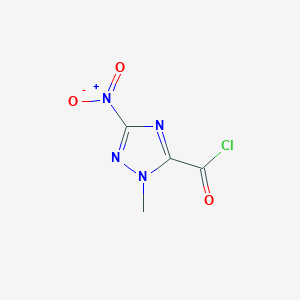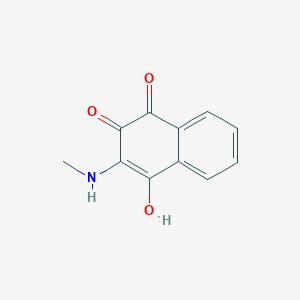
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione, also known as Menadione or Vitamin K3, is a synthetic compound belonging to the family of naphthoquinones. It is a yellow crystalline powder, and its chemical formula is C11H8O2N2. Menadione is a precursor to Vitamin K, which is an essential nutrient for blood clotting and bone metabolism. Menadione is widely used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione acts as a pro-oxidant, generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, such as DNA, proteins, and lipids. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione-induced ROS production leads to the activation of various signaling pathways, including the MAPK and JNK pathways. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has also been shown to increase the production of collagen in skin cells, making it a potential anti-aging agent. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and toxins, making it a potential detoxifying agent.
Advantages and Limitations for Lab Experiments
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has some limitations for lab experiments. It is highly reactive and can generate ROS in cells, leading to oxidative stress. This can make it difficult to interpret the results of experiments involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate safety precautions when handling it.
Future Directions
There are several future directions for research involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. One area of interest is the development of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione derivatives with improved anti-cancer activity. Another area of interest is the use of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione as a potential anti-aging agent in skin care products. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione could be used in the development of new drugs for the treatment of diseases involving oxidative stress, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione and its effects on cellular metabolism.
Synthesis Methods
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with methylamine. The reaction takes place in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been extensively studied for its various scientific research applications. It is used as a tool for investigating the mechanisms of action of Vitamin K and its derivatives. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione is also used in the study of oxidative stress and its effects on cellular metabolism. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways and gene expression changes.
properties
CAS RN |
145294-67-3 |
|---|---|
Product Name |
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione |
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-hydroxy-3-(methylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C11H9NO3/c1-12-8-9(13)6-4-2-3-5-7(6)10(14)11(8)15/h2-5,12-13H,1H3 |
InChI Key |
GCTPBDMLHBLRPF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
synonyms |
1,4-Naphthalenedione, 2-hydroxy-3-(methylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)

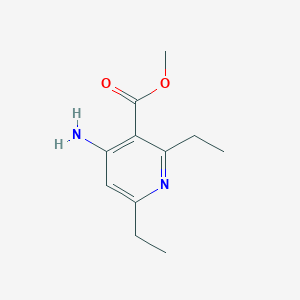
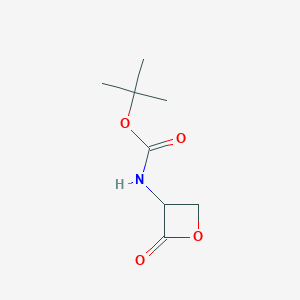
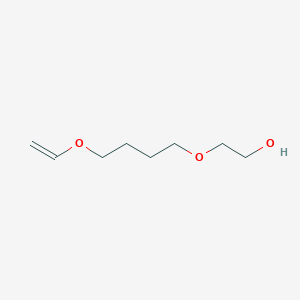

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
